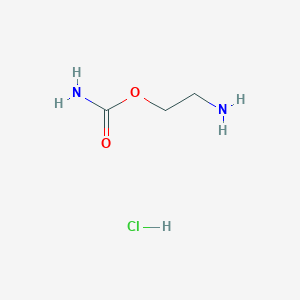

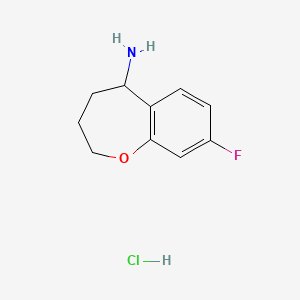

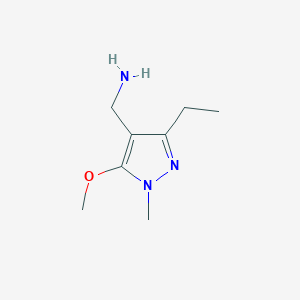

![molecular formula C17H22ClNO B1377443 Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158513-52-0](/img/structure/B1377443.png)

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Field : Organic Chemistry

Application : Benzylamine, a compound with a similar structure, is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being produced.

Results : The outcomes would also vary based on the specific pharmaceutical product.

-

Field : Organic & Biomolecular Chemistry

Application : A compound with a benzylic structure was used in a study on photochemical benzylic bromination in continuous flow .

Method : The study involved the use of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. This method revealed compatibility with electron-rich aromatic substrates .

Results : The study led to the development of a

-

Field : Organic Chemistry

Application : Benzylamine, a compound with a similar structure, is used in the synthesis of a variety of arylmethylamines .

Method : Aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines .

Results : This method produces a variety of arylmethylamines in very good yields .

-

Field : Organic Chemistry

Application : A palladium complex is used for benzylations of malonates with a wide range of benzyl methyl carbonates .

Method : The palladium complex is generated in situ and used as a catalyst for the reaction .

Results : This method provides an efficient way to perform benzylations of malonates .

-

Field : Organic Chemistry

Application : A cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols .

Method : The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation .

Results : This method provides high chemoselectivity (amines vs imines) .

-

Field : Organic Chemistry

Application : A Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand is used for N-alkylation of amines with C3-C10 alcohols .

Method : Low loadings of an air-stable and easy to prepare Ru complex are used as a catalyst .

Results : A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .

-

Field : Organic Chemistry

Application : A Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines has been used to synthesize imines and secondary amines .

Method : The reactions did not require any additives and were effective for a wide range of alcohols and amines .

Results : This method provides an efficient way to synthesize imines and secondary amines .

-

Field : Organic Chemistry

Application : A cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols has been developed .

Method : The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation .

Results : This method provides high chemoselectivity (amines vs imines) .

-

Field : Organic Chemistry

Application : A palladium complex generated in situ from [Pd(η 3-C 3 H 5)(cod)]BF 4 and DPPF is a good catalyst for benzylations of malonates with a wide range of benzyl methyl carbonates .

Method : The DPEphos ligand is superior to DPPF in the case of palladium-catalyzed benzylic amination of benzylic esters .

Results : This method provides an efficient way to perform benzylations of malonates .

-

Field : Organic Chemistry

Application : Commercially available [(PPh 3) 2 NiCl 2] is an efficient catalyst for the mono- N -alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary amines in excellent yields via the borrowing hydrogen strategy .

Method : The catalyst system can also be used for accessing various quinoline derivatives following the acceptorless dehydrogenation pathway .

Results : A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .

-

Field : Organic Chemistry

Application : Low loadings of an air-stable and easy to prepare Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand catalyze N -alkylation of amines with C3-C10 alcohols .

Method : A wide array of N -methylated, N -ethylated, and N -alkylated amines were prepared in good yields with wide functional group tolerance .

Results : This method provides an efficient way to synthesize a variety of amines .

Propriétés

IUPAC Name |

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDRSPUMZIWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

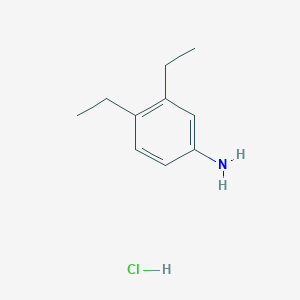

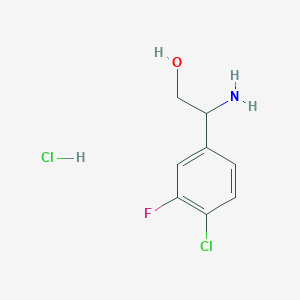

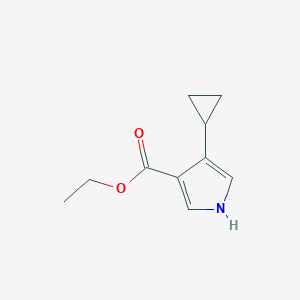

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

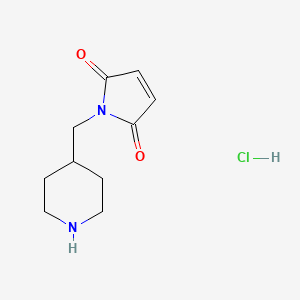

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)